molecular formula C18H13ClN2O2S2 B4171758 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B4171758
M. Wt: 388.9 g/mol
InChI Key: JTRXJKOMHSAEPL-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole moiety, a chloromethylphenyl group, and a pyrrolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and a suitable base.

    Attachment of the Chloromethylphenyl Group: This step involves the reaction of the benzothiazole derivative with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrrolidinedione Core: The final step involves the cyclization of the intermediate product with maleic anhydride under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Materials Science: This compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.

    Pathways Involved: The compound may interfere with signaling pathways such as the MAPK/ERK pathway, leading to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzothiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione
  • 3-(1,3-benzothiazol-2-ylthio)-1-(2-chlorophenyl)-2,5-pyrrolidinedione

Uniqueness

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione is unique due to the presence of the 2-chloro-4-methylphenyl group, which may enhance its biological activity and specificity compared to similar compounds. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2S2/c1-10-6-7-13(11(19)8-10)21-16(22)9-15(17(21)23)25-18-20-12-4-2-3-5-14(12)24-18/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRXJKOMHSAEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 3
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 4
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione

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